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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting in vivo experiments

involving the Type I PRMT inhibitor, GSK3368715.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is the mechanism of action for GSK3368715?

A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein

arginine methyltransferases (PRMTs), which include PRMT1, PRMT3, PRMT4, PRMT6, and

PRMT8.[1][2] These enzymes catalyze the transfer of methyl groups to arginine residues on

proteins, forming asymmetric dimethylarginine (ADMA).[1][3] By acting as an S-adenosyl-L-

methionine (SAM)-uncompetitive inhibitor, GSK3368715 blocks this process, leading to a

global reduction in ADMA.[2][3][4] This disruption of protein methylation affects various cellular

processes, including gene expression, RNA processing, and DNA damage repair, ultimately

inhibiting the proliferation and survival of cancer cells.[1][5][6]

Q2: How should I select a starting dose for my in vivo xenograft study?

A2: Preclinical studies have shown significant anti-tumor activity at doses ranging from 75

mg/kg to 300 mg/kg administered orally once daily.[4][7] In pancreatic and renal cancer

xenograft models, doses of 150 mg/kg and 300 mg/kg resulted in substantial tumor growth
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inhibition.[4] For initial studies, a dose in the range of 150 mg/kg can be considered, with dose

escalation or de-escalation based on observed efficacy and toxicity in your specific model.

Q3: What vehicle formulation is recommended for oral administration of GSK3368715?

A3: While a universally optimal formulation is not defined, a common vehicle used in preclinical

studies for oral gavage is 0.5% methylcellulose.[8] Alternative formulations to improve solubility

include solutions containing DMSO, PEG300, and Tween-80.[9] It is critical to minimize the final

concentration of DMSO to avoid toxicity.[9] Researchers should always perform their own

solubility and stability tests for their chosen formulation.[9]

Q4: What are the expected pharmacokinetic properties of GSK3368715?

A4: In a Phase 1 clinical trial, orally administered GSK3368715 was absorbed rapidly, with the

time to maximum plasma concentration (Tmax) occurring within one hour after dosing.[9][10]

The study evaluated once-daily doses of 50 mg, 100 mg, and 200 mg.[7][10]

Q5: I am not observing the expected tumor growth inhibition. What are some potential

reasons?

A5: Several factors could contribute to a lack of efficacy:

Insufficient Target Engagement: The dose may be too low to achieve adequate inhibition of

PRMT1 in the tumor tissue. The Phase 1 clinical trial noted limited and variable target

engagement in tumor biopsies at a 100 mg dose in humans.[6][10]

Tumor Model Resistance: The selected cancer cell line or xenograft model may not be

sensitive to PRMT1 inhibition. Sensitivity has been correlated with the deletion of the MTAP

gene in some cell lines, as this leads to the accumulation of an endogenous PRMT5

inhibitor, creating a synergistic vulnerability.[9][11]

Compound Bioavailability: Issues with the formulation or route of administration could lead to

poor absorption and insufficient drug exposure at the tumor site.

Experimental Variability: Ensure consistency in tumor implantation, animal health, and dosing

procedures.
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Q6: Are there known toxicities associated with GSK3368715?

A6: The Phase 1 clinical trial for GSK3368715 in patients with advanced solid tumors was

terminated early.[6] This decision was based on a higher-than-expected incidence of

thromboembolic events (TEEs), including a grade 5 pulmonary embolism, and a lack of

observed clinical efficacy at tolerable doses.[6][9][10] In preclinical animal models, body weight

should be monitored as a general measure of toxicity.[4]

Quantitative Data Summary
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK3368715 has been demonstrated in various xenograft models.

Cancer Model Xenograft Type
Treatment and
Dosage (Oral,
Once Daily)

Tumor Growth
Inhibition (TGI)

Reference

Pancreatic

Cancer
BxPC-3 150 mg/kg 78% [1][4]

Pancreatic

Cancer
BxPC-3 300 mg/kg 97% [1][4]

DLBCL Toledo
9.375 - 150

mg/kg

Reduced tumor

volume
[4]

Renal Carcinoma ACHN
150 mg/kg & 300

mg/kg

Reduced tumor

growth
[4]

Breast Cancer MDA-MB-468
150 mg/kg & 300

mg/kg

Reduced tumor

growth
[4]

Human Pharmacokinetics (Phase 1 Study)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11852820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852820/
https://www.benchchem.com/pdf/How_to_improve_the_bioavailability_of_GSK3368715_in_vivo.pdf
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/GSK3368715_A_Technical_Guide_to_a_First_in_Class_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/GSK3368715_A_Technical_Guide_to_a_First_in_Class_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GSK3368715_A_Potent_and_Selective_Type_I_PRMT_Inhibitor.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Route of Administration Oral, once-daily [9]

Dose Levels Evaluated 50 mg, 100 mg, 200 mg [9][10]

Time to Max. Plasma Conc.

(Tmax)
Within 1 hour post-dosing [9][10]

Observed Clinical Efficacy
Best response was stable

disease in 29% of patients
[9][10]

Visualizations
Signaling Pathway and Experimental Workflow
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Mechanism of Action: PRMT1 Inhibition
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Caption: GSK3368715 inhibits Type I PRMTs, blocking protein methylation.
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Experimental Workflow: In Vivo Xenograft Study

Animal Model Selection
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Caption: General workflow for assessing in vivo efficacy of GSK3368715.
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Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of GSK3368715 in a

subcutaneous xenograft model.

1. Animal Model and Cell Culture

Animal Model: Use immunodeficient mice (e.g., female NMRI nu/nu or NOD-SCID mice).[4]

[8]

Cell Culture: Culture the chosen cancer cell line (e.g., BxPC-3, Toledo) under standard

conditions recommended for that specific line.[1][8]

2. Tumor Implantation

Harvest cultured cells during their logarithmic growth phase.

Prepare a cell suspension in a 1:1 mixture of sterile culture medium and Matrigel.[8]

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 0.2 mL) into the flank of each

mouse.[8]

3. Tumor Growth and Randomization

Allow tumors to grow until they reach a palpable and measurable size, typically around 200

mm³.[8]

Randomize the mice into treatment and vehicle control groups, ensuring the average tumor

volume is similar across all groups.[4]

4. Compound Administration

Preparation: Prepare GSK3368715 in a suitable vehicle (e.g., 0.5% methylcellulose in water)

at the desired concentrations (e.g., 75, 150, 300 mg/kg).[4][8]

Administration: Administer GSK3368715 or the vehicle solution to the respective groups

once daily via oral gavage.[4][8]
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5. Monitoring and Endpoints

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times

per week.[4][8] Calculate tumor volume using the formula: (length x width²)/2.[8]

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of

general health and treatment-related toxicity.[4][8]

Study Endpoint: The study may be concluded when tumors in the control group reach a

predetermined maximum size, or after a fixed duration.

6. Data Analysis

Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to

the vehicle control group.

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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